molecular formula C12H16N2O B14960090 N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 2637-28-7

N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B14960090
CAS No.: 2637-28-7
M. Wt: 204.27 g/mol
InChI Key: RHJCXVSEEULEGT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

2637-28-7

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N,N-dimethyl-3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C12H16N2O/c1-13(2)12(15)14-9-5-7-10-6-3-4-8-11(10)14/h3-4,6,8H,5,7,9H2,1-2H3

InChI Key

RHJCXVSEEULEGT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCCC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the reaction of 3,4-dihydroquinoline with dimethylamine and a carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with varying functional groups.

Scientific Research Applications

N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-sulfonamide
  • N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-phosphonate
  • N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

Uniqueness

N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific functional group (carboxamide) and its potential biological activities. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity, making it a valuable compound for various scientific research applications.

Q & A

Q. 1.1. What synthetic strategies are commonly employed to prepare N-substituted 3,4-dihydroquinoline carboxamide derivatives?

The synthesis typically involves:

  • Carbamate protection : tert-Butyl carbamate (Boc) is widely used to protect the quinoline nitrogen, enabling subsequent functionalization at other positions (e.g., bromination or alkylation) .
  • Sulfinamide-mediated stereoselective synthesis : Chiral auxiliaries like (R)-2-methylpropane-2-sulfinamide are employed to introduce stereochemistry during imine formation, followed by reduction or nucleophilic addition .
  • Cross-coupling reactions : Palladium or iridium catalysts facilitate regioselective alkylation or amination. For example, iridium-catalyzed amination of brominated intermediates yields allyl- or oxopropyl-substituted derivatives .

Q. 1.2. How are intermediates and final products characterized to confirm structural integrity?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry. For example, tert-butyl protons appear as a singlet at δ 1.52 ppm in CDCl₃ .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., HRMS-ESI for C₁₇H₂₃NO₃Na⁺: calc. 312.1576, found 312.1572) .
  • X-ray crystallography : Resolves absolute configurations, particularly for stereochemically complex intermediates .

Advanced Research Questions

Q. 2.1. How do N-substituents influence the pharmacological activity of 3,4-dihydroquinoline carboxamides in opioid receptor modulation?

  • Steric and electronic effects : Bulky substituents (e.g., cyclohexylmethyl) enhance µ-opioid receptor (MOR) agonist activity by optimizing ligand-receptor hydrophobic interactions. Conversely, polar groups reduce blood-brain barrier permeability .
  • Dual-efficacy ligands : N,N-Dimethyl groups may balance MOR agonist and δ-opioid receptor (DOR) antagonist effects, as seen in analogs with reduced respiratory depression .
  • Data interpretation : Contradictions in binding affinity (e.g., Ki variability) require molecular dynamics simulations to assess conformational flexibility .

Q. 2.2. What methodologies address enantioselective synthesis challenges in dihydroquinoline derivatives?

  • Chiral sulfinamide auxiliaries : (R)-tert-Butanesulfinamide directs asymmetric induction during ketone-to-imine conversions, achieving >90% enantiomeric excess (ee) .
  • Catalytic asymmetric hydrogenation : Iridium complexes with phosphine ligands enable enantioselective reduction of prochiral enamines .
  • Resolution of racemic mixtures : Chiral HPLC or enzymatic resolution may be required for non-catalytic routes .

Q. 2.3. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved in structural elucidation?

  • Dynamic NMR analysis : Variable-temperature ¹H NMR identifies rotameric equilibria in carboxamide derivatives, explaining unexpected splitting .
  • DFT calculations : Predict chemical shifts and coupling constants to validate proposed conformers .
  • Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous NOE correlations in crowded spectral regions .

Methodological Considerations

Q. 3.1. What are best practices for optimizing reaction yields in multi-step syntheses?

  • Protecting group strategy : Boc protection minimizes side reactions during sulfonamide or carboxamide formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while toluene is preferred for high-temperature imine formation .
  • Catalyst screening : Pd₂(dba)₃/XPhos systems improve cross-coupling efficiency in sterically hindered substrates .

Q. 3.2. How can researchers mitigate hydrolysis of carboxamide groups under acidic/basic conditions?

  • pH-controlled workup : Neutralize reaction mixtures immediately after acid/base steps (e.g., using NaHCO₃ for acidic conditions) .
  • Protecting group alternatives : Trityl or Alloc groups offer better stability than Boc in strongly acidic environments .

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